molecular formula C20H24O7 B053417 5-Hydroxytomacephalin CAS No. 115995-14-7

5-Hydroxytomacephalin

Cat. No.: B053417
CAS No.: 115995-14-7
M. Wt: 376.4 g/mol
InChI Key: GUWZDJYPWDNEPS-BJKYDIMVSA-N
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Description

However, based on nomenclature similarities, it may belong to the indole alkaloid family, which includes derivatives of tryptophan such as serotonin (5-hydroxytryptamine, 5-HT), melatonin, and related compounds . Indole derivatives are characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These compounds are critical in neurotransmission, circadian regulation, and metabolic pathways . If 5-Hydroxytomacephalin shares structural or functional homology with 5-HT or other indoleamines, it may interact with serotonin receptors or influence tryptophan metabolism. Further clarification of its structure and biological targets would require additional research beyond the current evidence scope.

Properties

CAS No.

115995-14-7

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(1R,2S,6R,7R,8R,12R,14R)-1,7-dihydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-8(2)6-13(21)25-16-9(3)11-7-12-19(5,27-12)20(11,24)17-14(15(16)22)10(4)18(23)26-17/h6,12,14-17,22,24H,4,7H2,1-3,5H3/t12-,14-,15-,16-,17+,19-,20-/m1/s1

InChI Key

GUWZDJYPWDNEPS-BJKYDIMVSA-N

SMILES

CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C

Isomeric SMILES

CC1=C2C[C@@H]3[C@]([C@@]2([C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C

Canonical SMILES

CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C

Synonyms

5-hydroxytomacephalin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Hydroxytryptamine (serotonin), 5-Hydroxy tryptophol, and other indole derivatives based on receptor interactions, physiological roles, and industrial relevance.

Structural and Functional Differences

Compound Core Structure Key Functional Groups Primary Physiological Role
5-Hydroxytryptamine Indoleethylamine 5-hydroxy, primary amine Neurotransmitter; regulates mood, appetite, sleep
5-Hydroxy tryptophol Indoleethanol 5-hydroxy, hydroxyl group Metabolite of serotonin; potential alcohol biomarker
Melatonin Indoleamine 5-methoxy, acetylated amine Regulates circadian rhythms

Receptor Binding Affinities

distinguishes serotonin receptor subtypes (5-HT₁ and 5-HT₂) based on ligand binding:

  • [³H]5-HT (serotonin) selectively labels 5-HT₁ receptors.
  • [³H]spiroperidol binds to 5-HT₂ receptors.
  • [³H]LSD interacts with both receptor types .

5-Hydroxy tryptophol, a serotonin metabolite, lacks direct receptor-binding data in the evidence but may modulate serotonin turnover or compete for metabolic enzymes .

Market and Research Trends

  • 5-HT Receptor Industry (2019–2024):
    • Production Value: $2.8B (2024 estimate) .
    • Key Drivers: Antidepressants (SSRIs), antiemetics (5-HT₃ antagonists).
  • 5-Hydroxy Tryptophol: Niche research focus, primarily in alcohol metabolism studies .

Critical Analysis of Evidence Gaps

Structural Ambiguity: The absence of 5-Hydroxytomacephalin in the provided evidence necessitates caution. Its classification may overlap with 5-HT or other hydroxylated indole derivatives.

Receptor Specificity: While 5-HT receptor subtypes are well-characterized , analogous data for 5-Hydroxy tryptophol or hypothetical derivatives like this compound remain unexplored.

Market Data Limitations: –6 focus on 5-HT receptors but omit novel indole compounds, highlighting a need for expanded commercial analyses.

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